![molecular formula C12H17NO2 B2677579 Methyl 3-amino-4-(tert-butyl)benzoate CAS No. 24812-91-7](/img/structure/B2677579.png)
Methyl 3-amino-4-(tert-butyl)benzoate
Overview
Description
“Methyl 3-amino-4-(tert-butyl)benzoate” is a chemical compound with the CAS Number: 24812-91-7 . It has a molecular weight of 207.27 . The compound is a colorless liquid .
Molecular Structure Analysis
The linear formula of “Methyl 3-amino-4-(tert-butyl)benzoate” is C12H17NO2 . The structure of the compound can be represented as 1S/C12H17NO2/c1-12(2,3)9-6-5-8(7-10(9)13)11(14)15-4/h5-7H,13H2,1-4H3 .Physical And Chemical Properties Analysis
“Methyl 3-amino-4-(tert-butyl)benzoate” is a colorless liquid . It has a molecular weight of 207.27 . The compound should be stored at temperatures between 0-8°C .Scientific Research Applications
Organic Chemistry
The tert-butyl group in “Methyl 3-amino-4-(tert-butyl)benzoate” has unique reactivity patterns due to its crowded structure . This simple hydrocarbon moiety is used in various chemical transformations .
Biosynthetic Pathways
The tert-butyl group plays a significant role in biosynthetic pathways . It’s involved in various biological processes, contributing to the complexity and diversity of biochemical compounds .
Biodegradation Pathways
“Methyl 3-amino-4-(tert-butyl)benzoate” may also have implications in biodegradation pathways . The tert-butyl group can be metabolized by organisms, contributing to the breakdown of complex organic compounds .
Biocatalytic Processes
The tert-butyl group’s unique reactivity pattern could potentially be harnessed for biocatalytic processes . Biocatalysis involves using natural catalysts, like protein enzymes, to conduct chemical reactions, which could be a potential application of this compound .
Crystallography
“Methyl 3-amino-4-(tert-butyl)benzoate” can be used in crystallographic studies . The compound’s unique structure can contribute to diverse crystal formations, providing valuable insights into molecular interactions and structural biology .
Ligand for Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
“Methyl 3-amino-4-(tert-butyl)benzoate” can act as a ligand in the CuAAC reaction . This reaction is a type of click chemistry, which is a reliable, high yielding reaction that results in a diverse range of products .
Safety And Hazards
properties
IUPAC Name |
methyl 3-amino-4-tert-butylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)9-6-5-8(7-10(9)13)11(14)15-4/h5-7H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKXSCHMXBZLGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-(tert-butyl)benzoate |
Synthesis routes and methods
Procedure details
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